In Vitro Antiplatelet Activity vs. Aspirin
Fenflumizole demonstrates a profound and quantifiable increase in antiplatelet potency compared to aspirin. In a direct head-to-head comparison in rabbit models, fenflumizole's in vitro activity was 350 times more potent than aspirin in inhibiting platelet aggregation [1]. This extreme differential is a primary reason for considering fenflumizole over aspirin in experimental antithrombotic models.
| Evidence Dimension | In vitro potency to inhibit platelet aggregation |
|---|---|
| Target Compound Data | Relative potency: 350x |
| Comparator Or Baseline | Aspirin: Relative potency: 1x (reference) |
| Quantified Difference | 350-fold higher potency |
| Conditions | In vitro, rabbit platelets, arachidonate/collagen-induced aggregation |
Why This Matters
This extreme differential potency is a key procurement driver for researchers requiring maximal antiplatelet effect at lower concentrations, potentially improving experimental signal-to-noise ratios and reducing off-target interactions associated with higher aspirin doses.
- [1] Aono, J., Nabata, H., & Sakai, K. (1986). Effects of a new anti-inflammatory imidazole derivative, fenflumizole, on platelet aggregation in the rabbit. Japanese Journal of Pharmacology, 42(4), 575-578. View Source
